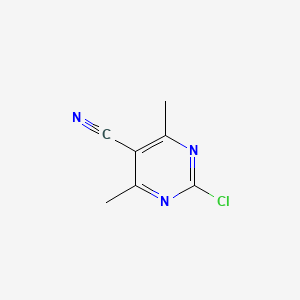
2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile is a heterocyclic organic compound with a pyrimidine ring structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, which includes a chloro group, two methyl groups, and a carbonitrile group, makes it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile typically involves the chlorination of 4,6-dimethylpyrimidine-5-carbonitrile. One common method is the reaction of 4,6-dimethylpyrimidine-5-carbonitrile with thionyl chloride (SOCl₂) under reflux conditions. This reaction introduces the chloro group at the 2-position of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions typically occur in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
科学的研究の応用
2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antiviral and anticancer agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The chloro group can participate in hydrogen bonding and van der Waals interactions, enhancing the binding affinity of the resulting molecules to their targets.
類似化合物との比較
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Lacks the carbonitrile group, making it less versatile in certain synthetic applications.
4,6-Dimethylpyrimidine-5-carbonitrile: Lacks the chloro group, which reduces its reactivity in nucleophilic substitution reactions.
Uniqueness
2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile is unique due to the presence of both the chloro and carbonitrile groups. This combination allows for a wider range of chemical modifications and applications compared to its similar compounds.
特性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
2-chloro-4,6-dimethylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c1-4-6(3-9)5(2)11-7(8)10-4/h1-2H3 |
InChIキー |
MIQJOTPAPWALFB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)Cl)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


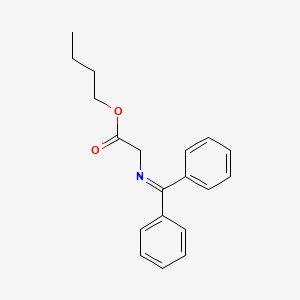
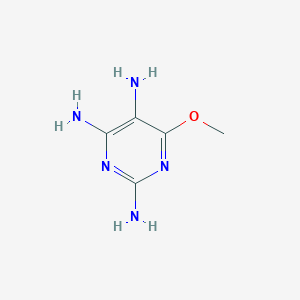
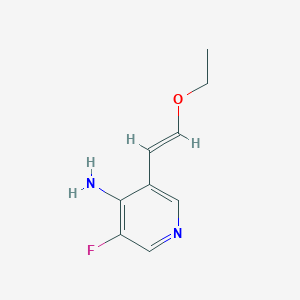
![Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13103469.png)
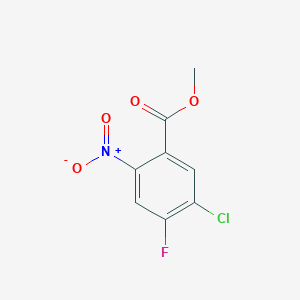


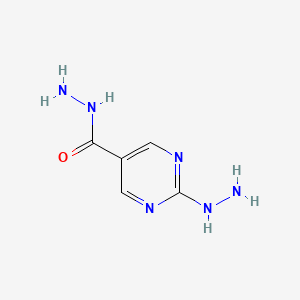
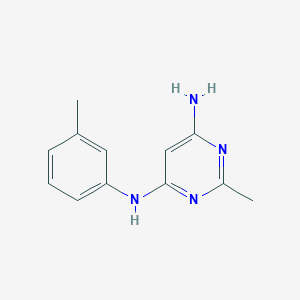

![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13103511.png)



